![molecular formula C4H5NOS2 B3040489 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 20949-66-0](/img/structure/B3040489.png)
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one
Overview
Description
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one, also known as 2-MS-4,5-DHT, is a sulfur-containing heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. 2-MS-4,5-DHT is a five-membered ring structure with two nitrogen atoms and a sulfur atom, and is classified as a thiazole. It is a colorless solid that is soluble in water and is commercially available as a reagent for use in laboratory experiments.
Scientific Research Applications
- MTZ derivatives have been explored as fluorescent probes due to their sensitivity and versatility. Researchers have synthesized and characterized compounds like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ) using microwave-assisted methods . These molecules exhibit bathochromic shifts in absorption and fluorescence spectra, making them suitable for imaging biological materials and exploring nucleic acids, proteins, and other macromolecules.
- 2-(Methylsulfonyl)ethanol , a close relative of MTZ, serves as a versatile building block in organic synthesis. It has been used to prepare more complex compounds and phenols from aryl fluorides . Researchers leverage its reactivity for constructing diverse molecular architectures.
- MTZ-based derivatives have demonstrated promising antitumor activity. For instance, 2-methylsulfanyl-3-pyridyl-bis-[1,2,4]triazolo[1,5-a:4,3-c]quinazoline and 2-methylsulfanyl-5-ethoxy-[1,2,4]triazolo[1,5-a]quinazoline exhibited high cytotoxic effects against Hep-G2 and HCT-116 cells . The presence of specific functional groups influences their efficacy.
- Researchers have investigated the photophysical properties of MTZ derivatives. By analyzing compounds like 3MSQ, they gain insights into their electronic structure, solute–solvent interactions, and photoluminescence. Chromaticity analysis helps understand their behavior under diverse conditions .
- MSI is a powerful technique used in botanical research. MTZ derivatives could be employed as matrix compounds for MSI. The desorbed/ionized substance is analyzed in a mass spectrometer, generating tissue distribution images for specific mass-to-charge ratios (m/z) . This aids in studying plant metabolites and spatial distributions.
- Computational methods, such as density functional theory (DFT), allow researchers to explore MTZ’s electronic properties. They identify reactive centers (electrophilic and nucleophilic sites) using molecular electrostatic potential (MESP) 3D plots. These insights enhance our understanding of MTZ’s behavior .
Fluorescent Probes and Imaging Agents
Organic Synthesis and Building Blocks
Antitumor and Cytotoxic Effects
Photoluminescent Properties
Mass Spectrometry Imaging (MSI)
Computational Chemistry and Reactive Sites
properties
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-7-4-5-3(6)2-8-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDFDSOCOSLQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.